Synthesis of N,N-Diethylallylamine from Diethylamine and Allyl Chloride: A Technical Guide
Synthesis of N,N-Diethylallylamine from Diethylamine and Allyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of N,N-diethylallylamine, a valuable intermediate in organic synthesis, through the N-alkylation of diethylamine with allyl chloride. This document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data. The synthesis involves the nucleophilic substitution reaction between a secondary amine and an alkyl halide. Key aspects of the reaction, including stoichiometry, reaction conditions, and purification methods, are discussed. This guide is intended to serve as a practical resource for chemists in research and development.
Introduction
N,N-diethylallylamine is a tertiary amine that serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The introduction of the allyl group provides a reactive handle for further chemical transformations. The most direct and common method for its preparation is the N-alkylation of diethylamine with allyl chloride. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic carbon atom of allyl chloride, displacing the chloride ion.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic. The choice of solvent, temperature, and stoichiometry are crucial parameters that influence the reaction rate and the yield of the desired product, while minimizing the formation of byproducts such as the quaternary ammonium salt.
Reaction Scheme and Mechanism
The overall reaction is as follows:
(C₂H₅)₂NH + CH₂=CHCH₂Cl → (C₂H₅)₂NCH₂CH=CH₂ + HCl
To drive the reaction to completion, a base is added to scavenge the HCl produced.
Quantitative Data
The following tables summarize key quantitative data for the reactants and the product.
Table 1: Physical Properties of Reactants and Product
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Diethylamine | (C₂H₅)₂NH | 73.14 | 55.5 | 0.707 |
| Allyl Chloride | C₃H₅Cl | 76.53 | 45 | 0.938 |
| N,N-Diethylallylamine | C₇H₁₅N | 113.20 | 110-111 | 0.773 |
Table 2: Typical Reaction Parameters
| Parameter | Value |
| Stoichiometry (Diethylamine:Allyl Chloride) | 2:1 to 1:1.1 |
| Solvent | Ethanol, Acetonitrile, or no solvent |
| Base | Excess Diethylamine, Sodium Hydroxide, Potassium Carbonate |
| Reaction Temperature | 25-60°C |
| Reaction Time | 2-8 hours |
| Typical Yield | 70-90% |
Experimental Protocol
This protocol describes a representative procedure for the synthesis of N,N-diethylallylamine on a laboratory scale.
Materials:
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Diethylamine
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Allyl chloride
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Sodium hydroxide (NaOH)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Diethyl ether (or other suitable extraction solvent)
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Deionized water
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Round-bottom flask
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Reflux condenser
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Dropping funnel
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Magnetic stirrer
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Heating mantle
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Separatory funnel
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Rotary evaporator
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Distillation apparatus
Procedure:
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Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.
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Charging Reactants: Charge the flask with diethylamine (e.g., 73.1 g, 1.0 mol). If an external base is to be used, a solvent such as ethanol (100 mL) and the base (e.g., sodium hydroxide, 40 g, 1.0 mol, dissolved in a minimal amount of water) would be added at this stage. When using excess diethylamine, it acts as both reactant and base.
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Addition of Allyl Chloride: Cool the reaction mixture in an ice bath. Slowly add allyl chloride (e.g., 38.3 g, 0.5 mol) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 30°C.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for an additional 4-6 hours. The reaction can be gently heated to 40-50°C to ensure completion, monitoring by TLC or GC if desired.
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Work-up:
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Cool the reaction mixture to room temperature.
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If an external base was used, filter off any precipitated salts. If excess diethylamine was used, it can be removed by distillation.
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Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 100 mL of water.
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Shake the funnel vigorously and allow the layers to separate.
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Separate the organic layer. Extract the aqueous layer with two additional 50 mL portions of diethyl ether.
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Combine the organic extracts and wash them with 100 mL of brine (saturated NaCl solution).
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Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.
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Purification: The crude N,N-diethylallylamine can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at 110-111°C.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Experimental workflow for the synthesis of N,N-Diethylallylamine.
Safety Considerations
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Diethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled.
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Allyl Chloride: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
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Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
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All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Conclusion
The synthesis of N,N-diethylallylamine from diethylamine and allyl chloride is a robust and efficient method for preparing this valuable tertiary amine. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants and the temperature, high yields of the desired product can be achieved. The provided experimental protocol offers a detailed guide for the successful synthesis and purification of N,N-diethylallylamine in a laboratory setting. This guide serves as a foundational resource for researchers and professionals engaged in organic synthesis and drug development.
